molecular formula C13H20O3 B1253095 Grasshopper ketone

Grasshopper ketone

Cat. No. B1253095
M. Wt: 224.3 g/mol
InChI Key: QMXLZUOHZGYGDY-JBGXHEPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grasshopper ketone is a member of the class of allenes that is cyclohexane substituted by 3-oxobut-1-en-1-ylidene, methyl, hydroxy, hydroxy, methyl and methyl groups at positions 1, 2, 2, 4, 6 and 6, respectively (the 2R,3R,4S-stereoisomer). It is isolated from the grasshopper, Romalea microptera. It has a role as a phytotoxin, a plant metabolite, an algal metabolite, an anti-inflammatory agent, a marine metabolite and an animal metabolite. It is a tertiary allylic alcohol, a member of cyclohexanols, a diol, a methyl ketone, a secondary alcohol, an enone and a member of allenes.
Grasshopper ketone is a natural product found in Sedum sarmentosum, Chenopodium album, and other organisms with data available.

Scientific Research Applications

Synthesis and Configuration

Grasshopper ketone has been synthesized in its natural and optically active forms, highlighting its significance in relation to the stereochemistry of other compounds like abscisic acid. Such syntheses provide a synthetic support for understanding the configuration of various organic compounds (Mori, 1974).

Anti-Inflammatory Properties

Grasshopper ketone isolated from the brown alga Sargassum fulvellum showed potential as an anti-inflammatory agent. It inhibited the production of pro-inflammatory cytokines and had dose-dependent inhibitory effects on proteins like iNOS and COX-2 in a murine macrophage cell line. This suggests that grasshopper ketone could play a role in anti-inflammatory therapies by modulating cytokine secretion and inhibiting pathways like NF-κB and MAPKs (Kim et al., 2019).

Dermatological Applications

An ethanolic extract of Sargassum fulvellum, containing grasshopper ketone, was found to have inhibitory effects on atopic dermatitis. It decreased the severity of dermatitis and suppressed the production of various cytokines and IgE levels in BALB/c mice. Grasshopper ketone specifically reduced cytokine production in stimulated splenocytes, indicating its potential as an alternative therapy for dermatological conditions like atopic dermatitis (Kang et al., 2016).

properties

Product Name

Grasshopper ketone

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C13H20O3/c1-9(14)5-6-11-12(2,3)7-10(15)8-13(11,4)16/h5,10,15-16H,7-8H2,1-4H3/t6?,10-,13+/m0/s1

InChI Key

QMXLZUOHZGYGDY-JBGXHEPSSA-N

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O

SMILES

CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)O)O)(C)C

synonyms

grasshopper ketone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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